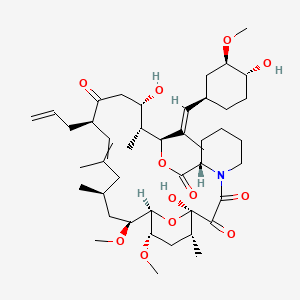

Tacrolimus

Description

Properties

IUPAC Name |

(1R,9S,12S,13R,14S,17R,18E,21S,23S,24R,25S,27R)-1,14-dihydroxy-12-[(E)-1-[(1R,3R,4R)-4-hydroxy-3-methoxycyclohexyl]prop-1-en-2-yl]-23,25-dimethoxy-13,19,21,27-tetramethyl-17-prop-2-enyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H69NO12/c1-10-13-31-19-25(2)18-26(3)20-37(54-8)40-38(55-9)22-28(5)44(52,57-40)41(49)42(50)45-17-12-11-14-32(45)43(51)56-39(29(6)34(47)24-35(31)48)27(4)21-30-15-16-33(46)36(23-30)53-7/h10,19,21,26,28-34,36-40,46-47,52H,1,11-18,20,22-24H2,2-9H3/b25-19+,27-21+/t26-,28+,29+,30-,31+,32-,33+,34-,36+,37-,38-,39+,40+,44+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJJXYPPXXYFBGM-LFZNUXCKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(C2C(CC(C(O2)(C(=O)C(=O)N3CCCCC3C(=O)OC(C(C(CC(=O)C(C=C(C1)C)CC=C)O)C)C(=CC4CCC(C(C4)OC)O)C)O)C)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@@H]([C@@H]2[C@H](C[C@H]([C@@](O2)(C(=O)C(=O)N3CCCC[C@H]3C(=O)O[C@@H]([C@@H]([C@H](CC(=O)[C@@H](/C=C(/C1)\C)CC=C)O)C)/C(=C/[C@@H]4CC[C@H]([C@@H](C4)OC)O)/C)O)C)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H69NO12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

109581-93-3 (Hydrate) | |

| Record name | Tacrolimus [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104987113 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID5046354 | |

| Record name | Tacrolimus | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5046354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

804.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Insoluble | |

| Record name | Tacrolimus | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00864 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

104987-11-3, 109581-93-3 | |

| Record name | Tacrolimus | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104987-11-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tacrolimus [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104987113 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tacrolimus | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00864 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tacrolimus [USAN] | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758659 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tacrolimus | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5046354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3S,4R,5R,8R,9Z,12R,14S,15R,16S,18R,19R,26aS)-8-allyl-5,19-dihydroxy-3-{(E)-2-[(1R,3R,4R)-4-hydroxy-3-methoxycyclohexyl]-1-methylvinyl}-14,16-dimethoxy-4,10,12,18-tetramethyl-5,6,8,11,12,13,14,15,16,17,18,19,24,25,26,26a-hexadecahydro-3H-15,19-epoxypyrido[2,1-c][1,4]oxazacyclotricosine-1,7,20,21(4H,23H)-tetrone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (1R,9S,12S,13R,14S,17R,18E,21S,23S,24R,25S,27R)-1,14-dihydroxy-12-[(1Z)-1-[(1R,3R,4R)-4-hydroxy-3-methoxycyclohexyl]prop-1-en-2-yl]-23,25-dimethoxy-13,19,21,27-tetramethyl-17-(prop-2-en-1-yl)-11,28-dioxa-4-azatricyclo[22.3.1.0^{4,9}]octacos-18-ene-2,3,10,16-tetrone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TACROLIMUS ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y5L2157C4J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Tacrolimus | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8195 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

The Discovery of Tacrolimus from Streptomyces tsukubensis: A Technical Guide

Abstract

Tacrolimus (also known as FK-506) is a potent macrolide lactone immunosuppressant that has revolutionized organ transplantation and the treatment of autoimmune diseases. Its discovery from the fermentation broth of the soil bacterium Streptomyces tsukubensis is a landmark in the field of natural product drug discovery. This technical guide provides an in-depth overview of the discovery, mechanism of action, and the biotechnological processes involved in the production of this compound. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and visual representations of key biological pathways and experimental workflows.

The Discovery of this compound (FK-506)

This compound was discovered in 1984 by a team of scientists at Fujisawa Pharmaceutical Co., Ltd. (now Astellas Pharma Inc.) in Japan.[1][2][3][4] The discovery was the result of an extensive screening program aimed at identifying novel immunosuppressive compounds from microbial sources.[5] A soil sample from the Tsukuba region of Japan yielded a strain of actinomycete bacteria, later identified as Streptomyces tsukubensis, which produced a compound with potent immunosuppressive activity.[2][4] This compound, initially designated FK-506, was found to be a novel 23-membered macrolide lactone.[3][5][6] Subsequent studies demonstrated that this compound was 10 to 100 times more potent than the then-standard immunosuppressant, cyclosporine.[7]

Mechanism of Action

This compound exerts its immunosuppressive effects by inhibiting T-lymphocyte activation.[8][9] Upon entering a T-cell, this compound binds to a specific intracellular protein called FKBP12 (FK506-binding protein 12).[10][11][12] This this compound-FKBP12 complex then binds to and inhibits the calcium- and calmodulin-dependent phosphatase, calcineurin.[9][13][14]

The inhibition of calcineurin is the pivotal step in the mechanism of action of this compound. Calcineurin is responsible for dephosphorylating the Nuclear Factor of Activated T-cells (NFAT), a key transcription factor.[7][15][16] When NFAT is dephosphorylated, it translocates from the cytoplasm to the nucleus, where it activates the transcription of genes encoding various pro-inflammatory cytokines, most notably Interleukin-2 (IL-2).[5][13][17] IL-2 is a critical growth factor for T-cells, and its production leads to T-cell proliferation and the activation of the adaptive immune response.

By inhibiting calcineurin, the this compound-FKBP12 complex prevents the dephosphorylation and subsequent nuclear translocation of NFAT.[5][8] This blockade of NFAT-mediated transcription results in the suppression of IL-2 production and, consequently, the inhibition of T-cell proliferation and activation.[9][15]

Experimental Protocols

Screening for Immunosuppressive Activity: Mixed Lymphocyte Reaction (MLR) Assay

The initial discovery of this compound's immunosuppressive properties relied on in vitro assays, with the Mixed Lymphocyte Reaction (MLR) being a cornerstone for such screening.[5] The MLR assay assesses the proliferative response of T-lymphocytes from one individual (responder) when co-cultured with lymphocytes from a genetically different individual (stimulator).[18]

Principle: In a one-way MLR, the stimulator cells are treated to prevent their proliferation (e.g., by irradiation), so any measured proliferation is solely due to the responder T-cells recognizing the foreign antigens on the stimulator cells.[19] An effective immunosuppressant will inhibit this proliferation.

Protocol for One-Way MLR:

-

Cell Isolation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from two healthy, unrelated donors using Ficoll-Paque density gradient centrifugation.

-

Preparation of Stimulator Cells: Resuspend the PBMCs from one donor (stimulator) at a concentration of 1 x 10⁶ cells/mL in complete RPMI-1640 medium. Irradiate the cells with 30 Gy to inhibit their proliferation.[20]

-

Preparation of Responder Cells: Resuspend the PBMCs from the second donor (responder) at 1 x 10⁶ cells/mL in complete RPMI-1640 medium.

-

Assay Setup: In a 96-well U-bottom plate, add 100 µL of the responder cell suspension and 100 µL of the stimulator cell suspension to each well.

-

Drug Addition: Prepare serial dilutions of the test compound (e.g., this compound dissolved in a suitable solvent) and add a small volume (e.g., 1 µL) to the appropriate wells. Include a vehicle control (solvent only) and a positive control (no drug).

-

Incubation: Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 5 days.

-

Proliferation Measurement: On day 5, add 1 µCi of ³H-thymidine to each well and incubate for an additional 18 hours. Harvest the cells onto glass fiber filters and measure the incorporated radioactivity using a scintillation counter. The level of radioactivity is proportional to the degree of cell proliferation.

-

Data Analysis: Calculate the percentage of inhibition of proliferation for each drug concentration compared to the vehicle control. Determine the IC₅₀ value, which is the concentration of the drug that inhibits 50% of the T-cell proliferation.

Production of this compound by Fermentation

Streptomyces tsukubensis is cultured under specific conditions to maximize the production of this compound. Both batch and fed-batch fermentation strategies have been employed.

Protocol for Fed-Batch Fermentation:

-

Inoculum Preparation (Seed Culture):

-

Prepare a seed medium containing (per liter): 4 g glucose, 10 g malt extract, 4 g yeast extract, and 2 g CaCO₃. Adjust the pH to 7.2.[7]

-

Inoculate the seed medium with a spore suspension or a vegetative culture of S. tsukubaensis.

-

Incubate at 28°C on a rotary shaker at 200 rpm for 24-48 hours.

-

-

Production Medium:

-

Prepare the production medium. An example of an optimized medium contains (per liter): 61.61 g soluble starch, 20.61 g peptone, and 30.79 g Tween 80.[8] Another example includes (per liter): 4 g glucose, 14.32 g yeast extract, 30 g ammonium sulfate, 0.2 g glycine, and 1.49% 1,2-propylene glycol.[15]

-

Adjust the pH to 7.0-7.5 and sterilize.[12]

-

-

Fermentation:

-

Inoculate the production medium with 5-10% (v/v) of the seed culture.

-

Incubate the fermenter at 25-30°C with controlled aeration and agitation.

-

After an initial growth phase (e.g., 48 hours), begin a fed-batch regimen by adding a concentrated solution of a carbon source (e.g., soluble starch or dextrin) at a controlled rate to maintain a low but steady concentration in the fermenter.[12][16] This prevents catabolite repression and prolongs the production phase.

-

Monitor and control the pH between 6.5 and 7.8.[12]

-

The fermentation is typically carried out for 140-280 hours.

-

-

Harvesting:

-

At the end of the fermentation, the whole broth containing the mycelium and the dissolved this compound is harvested for extraction.

-

Extraction and Purification of this compound

The purification of this compound from the fermentation broth is a multi-step process involving extraction and chromatography.

Protocol for Extraction and Purification:

-

Extraction:

-

Add an equal volume of an organic solvent such as acetone or toluene to the whole fermentation broth.[9][13]

-

Stir the mixture for 1-2 hours to extract this compound from the mycelium and the aqueous phase.

-

Separate the organic extract from the solids and the aqueous phase by filtration or centrifugation.

-

-

Initial Purification by Adsorption Chromatography:

-

Concentrate the organic extract under reduced pressure to obtain a crude oily residue.

-

Load the crude extract onto a column packed with a non-ionic adsorbent resin such as Diaion HP-20 or Amberlite XAD16.[10][13]

-

Wash the column with water to remove polar impurities.

-

Elute the this compound using a gradient of increasing concentrations of an organic solvent like acetone or methanol in water.[13]

-

-

Silica Gel Chromatography:

-

Combine and concentrate the fractions containing this compound.

-

Apply the semi-purified this compound to a silica gel column.

-

Elute the column with a non-polar solvent system, such as a mixture of hexane and ethyl acetate, gradually increasing the polarity to separate this compound from its structural analogs like ascomycin.[9][13]

-

-

Reverse-Phase Chromatography (Optional, for high purity):

-

For further purification, the this compound-containing fractions can be subjected to reverse-phase chromatography on a C18 column.[13]

-

Elute with a mixture of acetonitrile and water.

-

-

Crystallization:

-

Concentrate the purified this compound solution.

-

Induce crystallization by adding a non-solvent, such as n-heptane or diisopropyl ether, or by cooling a saturated solution in a solvent like acetonitrile/water.[1]

-

Collect the crystals by filtration, wash with a cold solvent, and dry under vacuum to obtain pure this compound.

-

Quantitative Data

The following tables summarize key quantitative data related to the production and activity of this compound.

Table 1: Examples of Fermentation Media for this compound Production

| Component | Concentration (g/L) - Medium A | Concentration (g/L) - Medium B |

| Glucose | 4 | - |

| Soluble Starch | - | 61.61 |

| Yeast Extract | 14.32 | - |

| Peptone | - | 20.61 |

| Ammonium Sulfate | 30 | - |

| Glycine | 0.2 | - |

| 1,2-Propylene Glycol | 14.9 | - |

| Tween 80 | - | 30.79 |

| Reference | [15] | [8] |

Table 2: this compound Production Yields in Streptomyces tsukubaensis

| Fermentation Strategy | Strain | Yield (mg/L) | Reference |

| Batch Fermentation | Wild Type | 24.3 | [21] |

| Batch Fermentation with Brazil Nut Oil | DSMZ strain | 41.67 | [7][14] |

| Optimized Batch Fermentation | NBRC 108819 | 616 | [15] |

| Fed-Batch Fermentation | VKM Ac-2618D | 500 | [16] |

| Mutagenesis & Optimized Medium | FIM-16-06 | 1522 | [8] |

Table 3: Purification Scheme for this compound

| Purification Step | Resin/Method | Elution Solvent(s) | Purity | Yield |

| Extraction | Solvent Extraction | Acetone or Toluene | Low | High |

| Adsorption Chromatography | Amberlite XAD16 | Acetone/Water gradient | Moderate | >90% |

| Silica Gel Chromatography | Silica Gel | Hexane/Ethyl Acetate gradient | High | Variable |

| Crystallization | Solvent/Anti-solvent | Acetonitrile/Water | >99.7% | >90% |

| Data compiled from[9][10][13] |

Table 4: Immunosuppressive Activity of this compound

| Assay | Cell Type | IC₅₀ (ng/mL) | Reference |

| Lymphocyte Proliferation (MLR) | Human PBMCs | 0.0075 - 1042 (wide inter-individual variation) | [11] |

| Median IC₅₀ in the study was 0.63 ng/mL |

Conclusion

The discovery of this compound from Streptomyces tsukubensis is a testament to the power of natural product screening. Its unique mechanism of action, involving the inhibition of the calcineurin-NFAT signaling pathway, has provided a highly effective means of suppressing the immune system for the prevention of organ transplant rejection. The optimization of fermentation and purification processes has enabled the large-scale production of this life-saving drug. This technical guide has provided a comprehensive overview of the key scientific and technical aspects of this compound discovery and production, offering valuable insights for professionals in the field of drug development and biotechnology.

References

- 1. An Improved Process For Purification Of this compound [quickcompany.in]

- 2. patents.justia.com [patents.justia.com]

- 3. KR101022067B1 - Recovery method of high purity this compound - Google Patents [patents.google.com]

- 4. Immunosuppressive therapies in pulmonology & transplantation - EMCrit Project [emcrit.org]

- 5. mdpi.com [mdpi.com]

- 6. scielo.br [scielo.br]

- 7. biotechrep.ir [biotechrep.ir]

- 8. Improvement of this compound production in Streptomyces tsukubaensis by mutagenesis and optimization of fermentation medium using Plackett-Burman design combined with response surface methodology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A Process For Separation Of Impurities From Pure this compound [quickcompany.in]

- 10. [PDF] Process development for purifying this compound from Streptomyces sp. using adsorption | Semantic Scholar [semanticscholar.org]

- 11. Clinical Significance of the Pharmacological Efficacy of this compound Estimated by the Lymphocyte Immunosuppressant Sensitivity Test (LIST) Before and After Renal Transplantation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. WO2007039816A2 - Fermentation processes for the preparation of this compound - Google Patents [patents.google.com]

- 13. WO2006048145A1 - Process for the purification of this compound - Google Patents [patents.google.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Streptomyces tsukubensis VKM Aс-2618D—an Effective Producer of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 17. PROCESS FOR PURIFYING this compound - Patent 1896488 [data.epo.org]

- 18. marinbio.com [marinbio.com]

- 19. Mixed Lymphocyte Reaction Assay - Creative Biolabs [creative-biolabs.com]

- 20. karger.com [karger.com]

- 21. The Onset of this compound Biosynthesis in Streptomyces tsukubaensis Is Dependent on the Intracellular Redox Status - PMC [pmc.ncbi.nlm.nih.gov]

A Deep Dive into the Molecular Mechanism of Tacrolimus: Calcineurin Inhibition

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Tacrolimus (also known as FK-506) is a potent macrolide immunosuppressant extensively utilized in organ transplantation to prevent allograft rejection. Its therapeutic efficacy is primarily attributed to its ability to inhibit the calcium and calmodulin-dependent serine/threonine protein phosphatase, calcineurin. This guide provides a detailed exploration of the molecular mechanism of this compound-mediated calcineurin inhibition, focusing on the intricate protein-drug interactions and the downstream effects on T-cell activation. It includes a comprehensive summary of quantitative data, detailed experimental protocols for key assays, and visual representations of the signaling pathways and experimental workflows to facilitate a deeper understanding for researchers and professionals in the field of drug development.

Introduction

The adaptive immune response, particularly the activation of T-lymphocytes, plays a pivotal role in the recognition and rejection of foreign tissues following organ transplantation. A critical signaling pathway in T-cell activation is initiated by the rise in intracellular calcium levels, which in turn activates calcineurin. Calcineurin then dephosphorylates the Nuclear Factor of Activated T-cells (NFAT), enabling its translocation to the nucleus and the subsequent transcription of genes encoding pro-inflammatory cytokines, most notably Interleukin-2 (IL-2). This compound exerts its immunosuppressive effects by disrupting this crucial signaling cascade.[1][2]

The Molecular Mechanism of this compound Action

The immunosuppressive activity of this compound is not direct but is mediated through the formation of a composite inhibitory surface with an intracellular receptor, the 12-kDa FK506-binding protein (FKBP12).[3][4]

2.1. Formation of the this compound-FKBP12 Complex

This compound readily diffuses across the cell membrane and binds with high affinity to the ubiquitously expressed cytosolic immunophilin, FKBP12.[1][3] This binding event induces a conformational change in FKBP12, creating a novel composite surface.

2.2. The Ternary Complex: this compound-FKBP12-Calcineurin

The this compound-FKBP12 complex then binds to the heterodimeric calcineurin, which consists of a catalytic subunit (calcineurin A) and a regulatory subunit (calcineurin B).[2][3] This interaction forms a stable ternary complex. The crystal structure of this complex reveals that the this compound-FKBP12 binary complex does not directly bind to the active site of calcineurin. Instead, it sterically hinders the access of macromolecular substrates, such as NFAT, to the phosphatase active site.

2.3. Inhibition of Calcineurin Phosphatase Activity

By physically blocking substrate access, the formation of the ternary complex effectively inhibits the serine/threonine phosphatase activity of calcineurin.[5] This prevents the dephosphorylation of NFAT.

2.4. Downstream Consequences: Blockade of NFAT Signaling

Phosphorylated NFAT is unable to translocate to the nucleus and remains sequestered in the cytoplasm.[6] Consequently, the transcription of IL-2 and other critical cytokine genes is suppressed, leading to a potent inhibition of T-cell activation, proliferation, and differentiation.[7]

Quantitative Data on this compound-Mediated Calcineurin Inhibition

The following tables summarize key quantitative data related to the binding affinities and inhibitory concentrations of this compound.

Table 1: Binding Affinities of this compound

| Interacting Molecules | Dissociation Constant (Kd) | Inhibition Constant (Ki) | Method |

| This compound - FKBP12 | 0.4 nM[8] | 1.7 nM[8] | Peptidyl-prolyl cis-trans isomerization assay |

| This compound-FKBP12 - Calcineurin | - | 6 nM[3] | Calcineurin phosphatase activity assay |

Table 2: Inhibitory Concentrations (IC50) of this compound

| Parameter | IC50 Value | Cell/System Type |

| Calcineurin Phosphatase Activity | ~0.2 µg/mL[9] | Human Peripheral Blood Leukocytes (PBL) |

| Calcineurin Phosphatase Activity | 43.9 pg/million cells[10] | Intracellular in mononuclear cells |

| Smooth Muscle Cell Proliferation | Markedly lower than for endothelial cells[11] | Smooth Muscle Cells vs. Endothelial Cells |

| T-cell Proliferation | 10-100 times more potent than cyclosporine[12] | Peripheral Blood Mononuclear Cells (PBMCs) |

Experimental Protocols

4.1. Calcineurin Phosphatase Activity Assay

This assay measures the ability of calcineurin to dephosphorylate a specific substrate, typically the RII phosphopeptide, in the presence and absence of this compound.

Materials:

-

Active calcineurin enzyme

-

Calcineurin assay buffer (containing CaCl2, MgCl2, DTT, and a buffer like Tris-HCl)

-

Calmodulin

-

RII phosphopeptide substrate (phosphorylated)

-

This compound solution at various concentrations

-

Malachite green reagent for phosphate detection

-

96-well microplate

-

Plate reader

Procedure:

-

Prepare a reaction mixture containing calcineurin assay buffer, calmodulin, and active calcineurin enzyme in each well of a 96-well plate.

-

Add varying concentrations of this compound or vehicle control to the wells.

-

Pre-incubate the plate at 30°C for 10-15 minutes to allow for inhibitor binding.

-

Initiate the phosphatase reaction by adding the RII phosphopeptide substrate to each well.

-

Incubate the plate at 30°C for a defined period (e.g., 10-30 minutes).[13]

-

Stop the reaction by adding the malachite green reagent. This reagent will react with the free phosphate released by the dephosphorylation of the substrate, resulting in a colorimetric change.[14]

-

Measure the absorbance at a specific wavelength (e.g., 620-650 nm) using a plate reader.

-

Calculate the percentage of calcineurin inhibition for each this compound concentration compared to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.

4.2. Co-Immunoprecipitation of the this compound-FKBP12-Calcineurin Complex

This technique is used to demonstrate the in-cell interaction between FKBP12, calcineurin, and this compound.

Materials:

-

Cells expressing FKBP12 and calcineurin

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

Antibody against FKBP12 or calcineurin

-

Protein A/G-agarose beads

-

Wash buffer

-

SDS-PAGE loading buffer

-

Western blotting reagents and antibodies against FKBP12 and calcineurin

Procedure:

-

Treat cells with this compound or a vehicle control for a specified time.

-

Lyse the cells using a suitable lysis buffer to release cellular proteins.

-

Clarify the cell lysates by centrifugation to remove cellular debris.

-

Incubate the clarified lysate with an antibody specific for either FKBP12 or calcineurin to form an antibody-protein complex.

-

Add Protein A/G-agarose beads to the lysate-antibody mixture. The beads will bind to the antibody, capturing the protein complex.

-

Wash the beads several times with wash buffer to remove non-specifically bound proteins.

-

Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE loading buffer.

-

Separate the eluted proteins by SDS-PAGE and transfer them to a membrane for Western blotting.

-

Probe the membrane with antibodies against both FKBP12 and calcineurin to detect the co-immunoprecipitated proteins. The presence of both proteins in the immunoprecipitate from this compound-treated cells confirms the formation of the ternary complex.

4.3. Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique used to measure the binding affinity and kinetics between two molecules in real-time.

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5 chip)

-

Recombinant FKBP12 protein

-

This compound solution

-

Running buffer

-

Immobilization reagents (e.g., EDC/NHS)

Procedure:

-

Immobilize recombinant FKBP12 onto the surface of the sensor chip using standard amine coupling chemistry.

-

Flow a running buffer over the chip surface to establish a stable baseline.

-

Inject a series of concentrations of this compound over the FKBP12-immobilized surface.

-

Monitor the change in the SPR signal (measured in response units, RU) in real-time as this compound binds to and dissociates from FKBP12.

-

After each injection, regenerate the sensor surface to remove bound this compound.

-

Analyze the resulting sensorgrams to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

Visualizations

5.1. Signaling Pathway Diagram

Caption: this compound signaling pathway.

5.2. Experimental Workflow Diagram

Caption: Experimental workflows.

Conclusion

This compound remains a cornerstone of immunosuppressive therapy due to its potent and specific inhibition of calcineurin. A thorough understanding of its molecular mechanism of action, including the formation of the inhibitory ternary complex with FKBP12 and calcineurin, is paramount for the rational design of next-generation immunosuppressants with improved efficacy and reduced toxicity. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals dedicated to advancing the field of immunopharmacology.

References

- 1. droracle.ai [droracle.ai]

- 2. Interaction of this compound(FK506) and its metabolites with FKBP and calcineurin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Charged surface residues of FKBP12 participate in formation of the FKBP12-FK506-calcineurin complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 5. FKBP12-FK506 complex inhibits phosphatase activity of two mammalian isoforms of calcineurin irrespective of their substrates or activation mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. journals.plos.org [journals.plos.org]

- 9. T-Cell Receptor-Stimulated Calcineurin Activity Is Inhibited in Isolated T Cells from Transplant Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Effect of Intracellular this compound Exposure on Calcineurin Inhibition in Immediate- and Extended-Release this compound Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. A fluorimetric method for determination of calcineurin activity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Calcineurin Cellular Activity Assay Kit, Colorimetric | 207007 [merckmillipore.com]

Tacrolimus: A Deep Dive into its Impact on T-Lymphocyte Activation and IL-2 Transcription

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanisms by which tacrolimus exerts its immunosuppressive effects, with a specific focus on the inhibition of T-lymphocyte activation and the transcription of Interleukin-2 (IL-2). This document details the core signaling pathways, presents quantitative data on its efficacy, and provides methodologies for key experimental assays.

Introduction: The Immunosuppressive Power of this compound

This compound (also known as FK506) is a potent macrolide lactone immunosuppressant discovered in Streptomyces tsukubaensis. It is a cornerstone in the prevention of allograft rejection in organ transplant recipients. Its mechanism of action is fundamentally centered on the disruption of the signaling cascade that leads to T-lymphocyte activation, a critical event in the adaptive immune response. By inhibiting this process, this compound effectively dampens the body's ability to mount an immune attack against foreign antigens, such as those presented by a transplanted organ. A key target in this intricate process is the inhibition of the production of IL-2, a cytokine vital for T-cell proliferation and differentiation.

The Core Mechanism of Action: A Molecular Perspective

The immunosuppressive activity of this compound is initiated by its entry into the cytoplasm of T-lymphocytes, where it binds to a specific intracellular receptor, the 12-kDa FK506-binding protein (FKBP12).[1][2] This binding event itself does not directly lead to immunosuppression. Instead, the newly formed this compound-FKBP12 complex acquires a high affinity for and inhibits the calcium- and calmodulin-dependent serine/threonine phosphatase, calcineurin.[3][4]

Calcineurin plays a pivotal role in T-cell activation. Following T-cell receptor (TCR) engagement with an antigen, there is an increase in intracellular calcium levels. This rise in calcium activates calcineurin, which then dephosphorylates the Nuclear Factor of Activated T-cells (NFAT), a key transcription factor.[4][5] Dephosphorylated NFAT is able to translocate from the cytoplasm into the nucleus.[1] Once in the nucleus, NFAT binds to the promoter region of the IL-2 gene, initiating its transcription.[4]

The this compound-FKBP12 complex effectively blocks the phosphatase activity of calcineurin.[3] This inhibition prevents the dephosphorylation of NFAT, which consequently remains in its phosphorylated state in the cytoplasm and is unable to enter the nucleus.[6] The failure of NFAT to translocate to the nucleus results in a halt of IL-2 gene transcription, leading to a significant reduction in IL-2 production.[1][7] The lack of IL-2, a potent T-cell growth factor, ultimately leads to the suppression of T-cell proliferation and activation.

Beyond the calcineurin-NFAT-IL-2 axis, this compound has been shown to affect other signaling pathways involved in T-cell activation. Studies have indicated that this compound can also inhibit the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) pathways.[7][8] Furthermore, this compound can also suppress the activation of the transcription factor NF-κB, which is also involved in the induction of IL-2 transcription.[7][9][10][11]

Quantitative Effects of this compound on T-Lymphocyte Function

The inhibitory effects of this compound on T-lymphocyte proliferation and cytokine production are dose-dependent. The following tables summarize key quantitative data from various in vitro studies.

| Parameter | Cell Type | This compound Concentration | Inhibition | Reference |

| T-Cell Proliferation | Human T-Cells | 10⁻⁷ to 5 x 10⁻⁸ M | ~50% (IC50) | [12] |

| IL-2 mRNA Expression | Human T-Cells | 10⁻⁷ to 5 x 10⁻⁸ M | ~50% (IC50) | [12] |

| IL-2 Production | Isolated Human T-Cells | 10 ng/mL | ~90% | |

| T-Cell Proliferation | Human Peripheral Blood Mononuclear Cells (PBMCs) | 3.125 ng/mL | Strong Reduction | |

| NF-κB (p65) Phosphorylation | CD3+ T-Cells | 10 ng/mL | ~55% | [9] |

| NF-κB (p65) Phosphorylation | CD4+ T-Cells | 10 ng/mL | ~56% | [9] |

| NF-κB (p65) Phosphorylation | CD8+ T-Cells | 10 ng/mL | ~51% | [9] |

Experimental Protocols: Methodologies for Assessing this compound Activity

This section provides an overview of key experimental protocols used to investigate the effects of this compound on T-lymphocyte function.

T-Lymphocyte Proliferation Assay

Principle: To measure the ability of T-lymphocytes to proliferate in response to a stimulus in the presence or absence of this compound.

Method 1: [³H]Thymidine Incorporation Assay

-

Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using Ficoll-Paque density gradient centrifugation.

-

Plate the PBMCs in a 96-well plate at a density of 1 x 10⁵ cells/well.

-

Add varying concentrations of this compound to the wells.

-

Stimulate the cells with a mitogen such as phytohemagglutinin (PHA) or with anti-CD3 and anti-CD28 antibodies.

-

Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

-

Pulse the cells with 1 µCi of [³H]thymidine per well and incubate for an additional 18 hours.

-

Harvest the cells onto a filter mat using a cell harvester.

-

Measure the incorporated radioactivity using a liquid scintillation counter.

-

Calculate the percentage of proliferation inhibition relative to the untreated, stimulated control.

Method 2: Carboxyfluorescein Succinimidyl Ester (CFSE) Dilution Assay

-

Label isolated PBMCs with CFSE, a fluorescent dye that covalently binds to intracellular proteins.

-

Wash the cells to remove excess dye.

-

Plate the CFSE-labeled cells and treat with this compound and a stimulus as described above.

-

Incubate for 4-5 days.

-

Analyze the cells by flow cytometry. As cells divide, the CFSE fluorescence intensity is halved in daughter cells.

-

Quantify proliferation by analyzing the decrease in CFSE fluorescence.

IL-2 Promoter Activity Assay (Luciferase Reporter Assay)

Principle: To quantify the transcriptional activity of the IL-2 promoter in response to T-cell activation and its inhibition by this compound.

-

Use a Jurkat T-cell line stably transfected with a luciferase reporter plasmid. The plasmid contains the firefly luciferase gene under the control of the human IL-2 promoter.

-

Plate the Jurkat-IL-2-luc cells in a 96-well plate.

-

Treat the cells with different concentrations of this compound for 1 hour.

-

Stimulate the cells with phorbol 12-myristate 13-acetate (PMA) and ionomycin or with anti-CD3/CD28 antibodies.

-

Incubate for 6-24 hours.

-

Lyse the cells and add a luciferase substrate.

-

Measure the luminescence using a luminometer.

-

The light output is directly proportional to the IL-2 promoter activity.

Calcineurin Activity Assay

Principle: To measure the phosphatase activity of calcineurin in cell lysates and its inhibition by this compound.

-

Isolate T-lymphocytes and prepare cell lysates.

-

Incubate the cell lysates with a synthetic phosphopeptide substrate (e.g., RII phosphopeptide) in a buffer containing calcium and calmodulin.

-

In parallel, set up reactions with the addition of the this compound-FKBP12 complex or a specific calcineurin inhibitor as a control.

-

The reaction is stopped, and the amount of free phosphate released from the substrate is measured using a colorimetric method (e.g., Malachite Green assay).

-

The calcineurin activity is proportional to the amount of phosphate released.

NFAT Nuclear Translocation Assay

Principle: To visualize and quantify the movement of NFAT from the cytoplasm to the nucleus upon T-cell activation and its inhibition by this compound.

Method: Immunofluorescence Microscopy

-

Culture Jurkat T-cells or primary T-cells on coverslips.

-

Pre-incubate the cells with this compound.

-

Stimulate the cells with PMA and ionomycin.

-

Fix the cells with paraformaldehyde and permeabilize them with a detergent (e.g., Triton X-100).

-

Incubate the cells with a primary antibody specific for NFAT.

-

Wash and incubate with a fluorescently labeled secondary antibody.

-

Stain the nuclei with a DNA dye such as DAPI.

-

Visualize the cells using a fluorescence microscope.

-

Quantify the nuclear translocation by measuring the fluorescence intensity of NFAT in the nucleus versus the cytoplasm.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and a typical experimental workflow.

Caption: T-Cell Receptor signaling pathway and the inhibitory action of this compound.

Caption: A generalized experimental workflow for assessing the effect of this compound.

Conclusion

This compound remains a critical tool in the management of allograft rejection. Its profound immunosuppressive effects are primarily mediated through the inhibition of calcineurin, leading to a downstream blockade of NFAT nuclear translocation and a subsequent reduction in IL-2 gene transcription. This targeted disruption of the T-lymphocyte activation cascade highlights the elegance and specificity of its mechanism. A thorough understanding of these molecular interactions and the availability of robust experimental assays are essential for the continued development and optimization of immunosuppressive therapies. This guide provides a foundational resource for researchers and professionals dedicated to advancing the field of immunology and drug development.

References

- 1. Nuclear translocation of Nuclear Factor of Activated T cells (NFAT) as a quantitative pharmacodynamic parameter for this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recruitment of calcineurin to the T cell receptor positively regulates T cell activation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. T-Cell Receptor-Stimulated Calcineurin Activity Is Inhibited in Isolated T Cells from Transplant Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. The Effects of this compound on T-Cell Proliferation Are Short-Lived: A Pilot Analysis of Immune Function Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound downregulates inflammation by regulating pro-/anti-inflammatory responses in LPS-induced keratitis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound Inhibits NF-κB Activation in Peripheral Human T Cells | PLOS One [journals.plos.org]

- 10. Nuclear translocation of nuclear factor of activated T cells (NFAT) as a quantitative pharmacodynamic parameter for this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

A Technical Guide to the Pharmacodynamics of Tacrolimus in Immune Suppression

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth examination of the pharmacodynamic properties of tacrolimus, a cornerstone immunosuppressive agent. We will explore its molecular mechanism of action, present key quantitative data on its effects, and detail the experimental protocols used to characterize its activity.

Core Mechanism of Action: Calcineurin Inhibition

This compound exerts its immunosuppressive effects primarily through the inhibition of calcineurin, a critical enzyme in the T-lymphocyte activation pathway.[1][2] Upon T-cell receptor (TCR) stimulation, intracellular calcium levels rise, leading to the activation of calcineurin.[3] this compound, a macrolide, functions by first binding to a cytosolic immunophilin, FKBP-12 (FK506 binding protein).[4][5] This newly formed this compound-FKBP-12 complex then binds to calcineurin, inhibiting its phosphatase activity.[4][6]

The primary substrate of calcineurin is the Nuclear Factor of Activated T-cells (NFAT).[7] By inhibiting calcineurin, this compound prevents the dephosphorylation of NFAT.[2][4] This is a crucial step, as only dephosphorylated NFAT can translocate from the cytoplasm into the nucleus.[6][7] Once in the nucleus, NFAT acts as a transcription factor, initiating the expression of genes encoding various pro-inflammatory cytokines, most notably Interleukin-2 (IL-2).[6][8] IL-2 is a potent T-cell growth factor, essential for the proliferation and differentiation of T-cells, which drives the immune response.[6]

By blocking this cascade, this compound effectively halts IL-2 production and subsequent T-cell activation and proliferation, leading to a state of immunosuppression.[1][4] This targeted action makes it highly effective in preventing allograft rejection in transplant recipients.[9]

Quantitative Pharmacodynamic Data

The immunosuppressive potency of this compound can be quantified by its half-maximal inhibitory concentration (IC50) in various functional assays. These values demonstrate the concentration of the drug required to inhibit a specific biological process by 50%.

| Parameter | System | IC50 Value | Reference |

| Cytokine Inhibition | Human Peripheral Blood Mononuclear Cells (PBMC) | 0.02 - 0.11 ng/mL | [10] |

| Calcineurin Inhibition | In vitro (Leukocyte Lysates) | 34 µg/L (approx. 34 ng/mL) | [11] |

| Lymphocyte Proliferation | Human PBMC (High Sensitivity Donors) | < 1.0 ng/mL | [12] |

| Lymphocyte Proliferation | Human PBMC | 3.125 ng/mL (Strong Suppression) | [13] |

Note: IC50 values can vary based on the specific experimental conditions, cell types, and stimulation methods used.

Key Experimental Protocols

Characterizing the pharmacodynamic effects of this compound involves several key in vitro and ex vivo assays. Below are the methodologies for the most critical experiments.

Calcineurin (CN) Phosphatase Activity Assay

This assay directly measures the enzymatic activity of calcineurin and its inhibition by this compound.

Methodology:

-

Sample Preparation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from whole blood using a Ficoll density gradient.[14] Lyse the cells to release intracellular contents, including calcineurin.

-

Reaction Setup: Prepare a reaction mixture containing the cell lysate, a specific RII phosphopeptide substrate, and a buffer containing calcium and calmodulin.[14][15]

-

Incubation: Incubate the mixture to allow calcineurin to dephosphorylate the RII substrate.

-

Inhibition Measurement: To measure inhibition, parallel reactions are set up with varying concentrations of this compound.

-

Quantification: The amount of dephosphorylated product is quantified. This can be achieved via two primary methods:

-

Spectrophotometry: A Malachite green reagent is added, which forms a colored complex with the free phosphate released during the reaction. The absorbance is read on a spectrophotometer.[11]

-

LC-MS/MS: The dephosphorylated peptide product is quantified using Liquid Chromatography-Tandem Mass Spectrometry, which offers high specificity and sensitivity.[14][15]

-

-

Data Analysis: Calcineurin activity is calculated based on the rate of product formation and normalized to the total protein concentration in the lysate.

T-Cell Proliferation Assay (CFSE-based)

This assay measures the ability of T-cells to proliferate upon stimulation and the inhibitory effect of this compound on this process.

Methodology:

-

Cell Isolation and Labeling: Isolate PBMCs from blood. Label the cells with Carboxyfluorescein succinimidyl ester (CFSE), a fluorescent dye that binds to intracellular proteins.[13]

-

Culture Setup: Culture the CFSE-labeled PBMCs in the presence of T-cell stimuli, typically anti-CD3 and anti-CD28 antibodies, which mimic the primary signals of T-cell activation.[13][16]

-

Drug Treatment: Add varying concentrations of this compound to the cultures to determine its dose-dependent inhibitory effect.

-

Incubation: Incubate the cells for 3-4 days. During this time, proliferating cells will divide. With each cell division, the CFSE fluorescence intensity is halved in the daughter cells.[13]

-

Flow Cytometry: Stain the cells with fluorescently-labeled antibodies against T-cell markers (e.g., CD4, CD8). Analyze the cells using a flow cytometer.

-

Data Analysis: Gate on the CD4+ and CD8+ T-cell populations. Proliferation is measured by the progressive reduction in CFSE fluorescence. The percentage of divided cells and the number of divisions can be calculated.

Cytokine Production Assay

This assay quantifies the production of key cytokines, like IL-2 and IFN-γ, which are downstream indicators of T-cell activation.

Methodology:

-

Cell Culture: Isolate PBMCs or use a whole blood culture system.[10][17]

-

Stimulation and Treatment: Stimulate the cells with mitogens (e.g., Phytohemagglutinin - PHA) or specific antigens (e.g., anti-CD3/CD28) in the presence or absence of this compound.[10][18]

-

Incubation: Culture the cells for a period ranging from several hours to a few days, depending on the target cytokine.

-

Quantification:

-

ELISA (Enzyme-Linked Immunosorbent Assay): Centrifuge the cell cultures and collect the supernatant. The concentration of secreted cytokines in the supernatant is measured using specific ELISA kits.[19]

-

Intracellular Cytokine Staining (ICS): Treat the cells with a protein transport inhibitor (e.g., Brefeldin A) to trap cytokines inside the cell. The cells are then fixed, permeabilized, and stained with fluorescently-labeled antibodies against the cytokine of interest. Analysis is performed by flow cytometry.[17]

-

-

Data Analysis: Cytokine levels are compared between treated and untreated samples to determine the extent of inhibition caused by this compound.

References

- 1. droracle.ai [droracle.ai]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. m.youtube.com [m.youtube.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Mode of action of this compound (FK506): molecular and cellular mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Nuclear translocation of Nuclear Factor of Activated T cells (NFAT) as a quantitative pharmacodynamic parameter for this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ClinPGx [clinpgx.org]

- 9. researchgate.net [researchgate.net]

- 10. This compound suppressed the production of cytokines involved in atopic dermatitis by direct stimulation of human PBMC system. (Comparison with steroids) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Spectrophotometric assay for calcineurin activity in leukocytes isolated from human blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. The Effects of this compound on T-Cell Proliferation Are Short-Lived: A Pilot Analysis of Immune Function Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Calcineurin activity assay measurement by liquid chromatography-tandem mass spectrometry in the multiple reaction monitoring mode - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. This compound inhibits cytokine production and chemical mediator release following antigen stimulation of passively sensitized human lung tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro vs. In Vivo Effects of Tacrolimus on Immune Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tacrolimus (also known as FK-506) is a potent calcineurin inhibitor widely used as a cornerstone immunosuppressant in solid organ transplantation and for the treatment of various autoimmune diseases. Its primary mechanism of action involves the suppression of T-cell activation and proliferation. However, the effects of this compound extend to a wide range of immune cells, and notable differences exist between its actions observed in controlled in vitro settings and the complex in vivo environment. This technical guide provides an in-depth comparison of the in vitro and in vivo effects of this compound on key immune cell populations, including T cells, B cells, Natural Killer (NK) cells, and macrophages. Detailed experimental protocols for assessing these effects are provided, along with a quantitative summary of key findings and visual representations of the underlying signaling pathways. Understanding these differences is crucial for optimizing therapeutic strategies, interpreting immunological monitoring data, and guiding future research in the field of immunosuppression.

Core Mechanism of Action: Calcineurin-NFAT Pathway

This compound exerts its primary immunosuppressive effect by inhibiting the calcium/calmodulin-dependent phosphatase, calcineurin.[1][2] In T lymphocytes, activation of the T-cell receptor (TCR) leads to an increase in intracellular calcium, which in turn activates calcineurin.[2] Activated calcineurin then dephosphorylates the Nuclear Factor of Activated T cells (NFAT), a family of transcription factors.[1] This dephosphorylation allows NFAT to translocate to the nucleus, where it upregulates the transcription of genes encoding various cytokines, most notably Interleukin-2 (IL-2).[1][2] IL-2 is a critical cytokine for T-cell proliferation and differentiation. By binding to the immunophilin FKBP12, this compound forms a complex that inhibits calcineurin's phosphatase activity, thereby preventing NFAT dephosphorylation and nuclear translocation.[1] This blockade of the calcineurin-NFAT signaling pathway is the central mechanism by which this compound suppresses T-cell activation.

Effects on T Lymphocytes

T cells are the primary targets of this compound. The drug's effects on T-cell proliferation, cytokine production, and differentiation have been extensively studied both in vitro and in vivo.

T-Cell Proliferation

In Vitro : this compound potently inhibits T-cell proliferation in a dose-dependent manner. Even at low concentrations, it can strongly reduce T-cell division.[3] Studies have shown that this compound inhibits the proliferation of both CD4+ and CD8+ T cells.[3]

In Vivo : In murine models, this compound treatment leads to a dose-dependent reduction in CD4+ T-cell proliferation.[3] In human transplant recipients, a mean 25% reduction in CD4+ and CD8+ T-cell proliferation has been observed compared to healthy controls.[4] However, the in vivo effects can be transient, and T-cell proliferation can recover substantially after even a brief discontinuation of the drug.[4] Furthermore, a direct correlation between serum this compound levels and the degree of T-cell suppression is not always observed.[3]

Cytokine Production

In Vitro : this compound significantly inhibits the production of a broad range of cytokines by T cells, including IL-2, Interferon-gamma (IFN-γ), IL-4, and IL-5.[5] The IC50 for IL-2 inhibition is in the low nanomolar range.

In Vivo : In transplant patients, this compound treatment is associated with reduced production of Th1- and Th2-type cytokines. The inhibition of cytokine production is a key aspect of its immunosuppressive efficacy in preventing allograft rejection.

T-Cell Differentiation

In Vitro : this compound can influence the differentiation of T helper (Th) cell subsets. It has been shown to inhibit the differentiation of Th17 cells.[6] Conversely, some studies suggest that this compound may spare or even promote the generation of regulatory T cells (Tregs), although this effect is debated and may be dose-dependent.

In Vivo : In kidney transplant recipients, conversion from a this compound-based regimen to Sirolimus has been associated with an increase in the proportion of both CD4+ and CD8+ Tregs and a decrease in effector memory CD8+ T cells, suggesting that this compound may restrain the Treg population in vivo.[7] Combination therapy of this compound with metformin has been shown to increase Treg cells and decrease Th17 cells in both in vitro and in vivo models, suggesting a potential strategy to modulate the T-cell balance.[8]

Effects on B Lymphocytes

The effects of this compound on B cells are generally considered to be indirect, primarily resulting from the inhibition of T-cell help.

B-Cell Activation and Proliferation

In Vitro : Studies have shown that this compound has a minimal direct effect on B-cell proliferation when stimulated with T-cell independent activators.[9][10] However, in co-culture systems with T cells, this compound indirectly inhibits B-cell activation and proliferation by blocking the T-cell help necessary for B-cell responses.[11]

In Vivo : In transplant recipients, this compound treatment does not significantly impact the numbers of circulating B-cell subsets.[12] However, by suppressing T follicular helper (Tfh) cells, this compound can indirectly impair B-cell maturation and antibody production.[12]

Antibody Production

In Vitro : this compound does not directly inhibit immunoglobulin production by pre-activated B cells.[11] Its inhibitory effect on antibody production in T-cell dependent B-cell cultures is a consequence of its action on T helper cells.[5][11]

In Vivo : By reducing Tfh cell function, this compound can lead to a decrease in the production of donor-specific antibodies (DSAs) in transplant recipients, which is a critical factor in preventing antibody-mediated rejection.[12]

Effects on Natural Killer (NK) Cells

The impact of this compound on NK cells is complex and appears to be context-dependent.

NK Cell Cytotoxicity

In Vitro : Some studies report that this compound has no significant effect on the killing function of NK cells.[13] Other research suggests a dose-dependent inhibition of NK cell degranulation.[14]

In Vivo : In renal transplant patients, those treated with this compound showed better preservation of NK cell cytotoxic activity compared to patients on cyclosporine.[15] However, high concentrations of this compound have been associated with a reduced number of NK cells in peripheral blood.[16]

Cytokine Production

In Vitro : this compound has been shown to inhibit IFN-γ production by NK cells in a dose-dependent manner.[14][17]

In Vivo : The in vivo effect of this compound on NK cell cytokine production in humans is less clear, but the overall immunosuppressive environment created by the drug likely dampens NK cell-mediated inflammatory responses.

Effects on Macrophages

This compound also modulates the function of macrophages, which play a significant role in both innate and adaptive immunity.

Macrophage Activation and Cytokine Production

In Vitro : this compound can suppress the production of pro-inflammatory cytokines, such as TNF-α and IL-1β, by activated macrophages.[8][18] This effect is mediated, in part, through the inhibition of the NF-κB and MAPK signaling pathways.[8]

In Vivo : In animal models of colitis, rectal administration of this compound has been shown to ameliorate inflammation by suppressing macrophage function and inducing their apoptosis.[8][18]

Macrophage Polarization

In Vitro : There is some evidence to suggest that this compound may promote the polarization of macrophages towards an anti-inflammatory M2 phenotype.

In Vivo : The in vivo effects of this compound on macrophage polarization are still under investigation, but a shift towards an M2 phenotype would be consistent with its overall immunosuppressive and anti-inflammatory properties.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on various immune cell parameters as reported in the literature. It is important to note that direct comparisons between in vitro and in vivo data can be challenging due to differences in experimental conditions, patient populations, and methodologies.

Table 1: In Vitro Effects of this compound on Immune Cell Functions

| Cell Type | Parameter | This compound Concentration | Effect | Reference |

| T Cells | Proliferation | 3.125 ng/mL | Strong reduction | [3] |

| IL-2 Production | 10 ng/mL | ~90% inhibition | [19] | |

| IFN-γ Production | 10 ng/mL | Significant inhibition | [20] | |

| NF-κB Phosphorylation | 10 ng/mL | 55% inhibition in CD3+ T cells | [15][21][22] | |

| p38 MAPK Phosphorylation | 10 ng/mL | 27% inhibition in CD3+ T cells | [3][4] | |

| B Cells | Proliferation | 6 ng/mL | Minimal effect | [9][10] |

| NK Cells | Degranulation | 1-100 ng/mL | Dose-dependent inhibition | [14] |

| IFN-γ Production | 1-100 ng/mL | Dose-dependent inhibition | [14][17] | |

| Cytotoxicity | 5 ng/mL | No significant effect | [13] | |

| Macrophages | Pro-inflammatory Cytokine Production | 10-1000 ng/mL | Significant suppression | [8][18] |

Table 2: In Vivo Effects of this compound on Immune Cell Functions

| Cell Type | Parameter | This compound Trough Level | Effect | Reference |

| T Cells | Proliferation | Not correlated | Mean 25% reduction in transplant patients | [4] |

| p38 MAPK Activation | 3.2-10.5 ng/mL | Inverse correlation | [3][4] | |

| B Cells | Circulating Numbers | Therapeutic range | No significant impact on subsets | [12] |

| NK Cells | Number | 11.88 ± 2.59 µg/L | Significantly reduced | [16] |

| Cytotoxicity | Therapeutic range | Better preservation than cyclosporine | [15] | |

| Macrophages | Infiltration | N/A (animal model) | Ameliorated in colitis model | [8][18] |

Signaling Pathways

Beyond the canonical Calcineurin-NFAT pathway, this compound also influences other signaling cascades within immune cells.

NF-κB Pathway

This compound has been shown to inhibit the activation of the transcription factor NF-κB in T cells.[15][21][22] This is a significant finding as NF-κB plays a crucial role in the transcription of various pro-inflammatory genes. The inhibition of NF-κB by this compound may be mediated through calcineurin, as calcineurin has been shown to inactivate the cytoplasmic inhibitor of NF-κB, IκB.[22]

MAPK Pathway

This compound has also been demonstrated to inhibit the p38 Mitogen-Activated Protein Kinase (MAPK) pathway in T cells.[3][4] The p38 MAPK pathway is involved in T-cell activation and cytokine production. Both in vitro and in vivo studies have shown a dose-dependent inhibition of p38 MAPK phosphorylation by this compound.[3][4] In macrophages, this compound has been shown to inhibit the ERK MAPK pathway.[23]

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the effects of this compound on immune cells.

T-Cell Proliferation Assay using CFSE

This protocol describes a method to measure T-cell proliferation by flow cytometry using Carboxyfluorescein succinimidyl ester (CFSE), a fluorescent dye that is equally distributed between daughter cells upon cell division.

Materials:

-

Peripheral blood mononuclear cells (PBMCs) or isolated T cells

-

CFSE (e.g., from Thermo Fisher Scientific)

-

Complete RPMI-1640 medium (with 10% FBS, penicillin/streptomycin)

-

T-cell activation stimuli (e.g., anti-CD3/CD28 beads or PMA/ionomycin)

-

This compound (dissolved in a suitable solvent like DMSO)

-

Flow cytometer

Procedure:

-

Cell Preparation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation. If required, further purify T cells using magnetic-activated cell sorting (MACS).

-

CFSE Staining:

-

Resuspend cells at a concentration of 1-10 x 10^6 cells/mL in pre-warmed PBS or serum-free medium.

-

Add CFSE to a final concentration of 1-5 µM.

-

Incubate for 10-15 minutes at 37°C, protected from light.

-

Quench the staining reaction by adding 5 volumes of ice-cold complete RPMI-1640 medium.

-

Wash the cells 2-3 times with complete medium to remove unbound CFSE.

-

-

Cell Culture and Treatment:

-

Resuspend CFSE-labeled cells in complete RPMI-1640 medium.

-

Plate the cells in a 96-well plate at a density of 1-2 x 10^5 cells/well.

-

Add this compound at various concentrations to the designated wells. Include a vehicle control (e.g., DMSO).

-

Add T-cell activation stimuli to all wells except for the unstimulated control.

-

Incubate the plate for 3-5 days at 37°C in a 5% CO2 incubator.

-

-

Flow Cytometry Analysis:

-

Harvest the cells and wash with PBS.

-

Stain with fluorescently labeled antibodies against T-cell surface markers (e.g., CD3, CD4, CD8) if desired.

-

Acquire the samples on a flow cytometer, detecting CFSE in the FITC channel.

-

Analyze the data by gating on the T-cell population and examining the CFSE histogram. Each peak of reduced fluorescence intensity represents a successive generation of divided cells.

-

Intracellular Cytokine Staining by Flow Cytometry

This protocol allows for the detection of cytokine production at the single-cell level.

Materials:

-

PBMCs or isolated T cells

-

Complete RPMI-1640 medium

-

T-cell activation stimuli (e.g., PMA/ionomycin or anti-CD3/CD28)

-

Protein transport inhibitor (e.g., Brefeldin A or Monensin)

-

This compound

-

Fixation/Permeabilization buffers (e.g., from BioLegend or BD Biosciences)

-

Fluorescently labeled antibodies against cytokines (e.g., anti-IFN-γ, anti-IL-2) and cell surface markers

-

Flow cytometer

Procedure:

-

Cell Culture and Stimulation:

-

Plate cells in a 24- or 48-well plate at a density of 1-2 x 10^6 cells/mL.

-

Add this compound at desired concentrations.

-

Stimulate the cells with an appropriate stimulus for 4-6 hours.

-

For the last 2-4 hours of stimulation, add a protein transport inhibitor to the culture to cause intracellular accumulation of cytokines.

-

-

Surface Staining:

-

Harvest the cells and wash with PBS.

-

Stain with antibodies against cell surface markers for 20-30 minutes on ice.

-

-

Fixation and Permeabilization:

-

Wash the cells to remove unbound surface antibodies.

-

Resuspend the cells in fixation buffer and incubate for 20 minutes at room temperature.

-

Wash the cells and then resuspend in permeabilization buffer. Incubate for 10-15 minutes.

-

-

Intracellular Staining:

-

Add the fluorescently labeled anti-cytokine antibodies to the permeabilized cells.

-

Incubate for 30 minutes at room temperature, protected from light.

-

-

Flow Cytometry Analysis:

-

Wash the cells to remove unbound intracellular antibodies.

-

Resuspend the cells in staining buffer.

-

Acquire the samples on a flow cytometer.

-

Analyze the data by gating on the cell population of interest and quantifying the percentage of cells positive for the cytokine of interest.

-

Mixed Lymphocyte Reaction (MLR)

The MLR is a classic immunology assay used to assess the alloreactive T-cell response, making it highly relevant for studying immunosuppressive drugs.

Materials:

-

PBMCs from two different donors

-

Mitomycin C or irradiation source

-

Complete RPMI-1640 medium

-

This compound

-

[3H]-Thymidine or CFSE

-

Scintillation counter or flow cytometer

Procedure:

-

Preparation of Stimulator and Responder Cells:

-

Isolate PBMCs from two HLA-mismatched donors.

-

Treat the "stimulator" PBMCs with Mitomycin C (to block their proliferation) or irradiate them.

-

The untreated PBMCs will serve as the "responder" cells.

-

-

Cell Culture:

-

Co-culture the responder and stimulator cells at a 1:1 ratio in a 96-well plate.

-

Add this compound at various concentrations to the appropriate wells.

-

-

Assessment of Proliferation:

-

Using [3H]-Thymidine: After 4-5 days of culture, pulse the cells with [3H]-Thymidine for 18-24 hours. Harvest the cells and measure the incorporation of [3H]-Thymidine using a scintillation counter.

-

Using CFSE: Label the responder cells with CFSE before co-culture. After 5-7 days, harvest the cells and analyze CFSE dilution by flow cytometry as described in section 8.1.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of proliferation in the this compound-treated wells compared to the untreated control.

-

Conclusion

This compound is a powerful immunosuppressive agent with multifaceted effects on the immune system. While its primary action on the Calcineurin-NFAT pathway in T cells is well-established, its influence on other immune cells and signaling pathways contributes to its overall efficacy. The discrepancies observed between in vitro and in vivo studies highlight the complexity of the immune system and the importance of considering the broader physiological context when evaluating the effects of immunosuppressive drugs. A thorough understanding of these differences is paramount for the rational design of therapeutic regimens, the development of novel immunomodulatory agents, and the accurate interpretation of immune monitoring data in clinical practice. This technical guide provides a comprehensive overview to aid researchers, scientists, and drug development professionals in their efforts to further unravel the intricate immunobiology of this compound.

References

- 1. journals.plos.org [journals.plos.org]

- 2. frontiersin.org [frontiersin.org]

- 3. Inhibitory effect of this compound on p38 mitogen-activated protein kinase signaling in kidney transplant recipients measured by whole-blood phosphospecific flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pure.eur.nl [pure.eur.nl]

- 5. Effect of this compound on the expression of macrophage scavenger and nuclear hormone receptors in THP-1-derived human macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Monitoring Intra-cellular this compound Concentrations in Solid Organ Transplantation: Use of Peripheral Blood Mononuclear Cells and Graft Biopsy Tissue [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. Immunosuppressive effects of this compound on macrophages ameliorate experimental colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Differential Effects of this compound versus Sirolimus on the Proliferation, Activation and Differentiation of Human B Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Differential Effects of this compound versus Sirolimus on the Proliferation, Activation and Differentiation of Human B Cells | PLOS One [journals.plos.org]

- 11. Calcineurin inhibitors affect B cell antibody responses indirectly by interfering with T cell help - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Calcineurin Inhibitor this compound Specifically Suppresses Human T Follicular Helper Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Influence of Immunosuppressive Drugs on Nk Cells in Therapeutic Drug Exposured - ATC Abstracts [atcmeetingabstracts.com]

- 14. Renal Transplant Immunosuppression Impairs Natural Killer Cell Function In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 15. This compound Inhibits NF-κB Activation in Peripheral Human T Cells | PLOS One [journals.plos.org]

- 16. pesquisa.bvsalud.org [pesquisa.bvsalud.org]

- 17. Influence of immunosuppressive drugs on natural killer cells in therapeutic drug exposure in liver transplantation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Monitoring the Intracellular this compound Concentration in Kidney Transplant Recipients with Stable Graft Function - PMC [pmc.ncbi.nlm.nih.gov]

- 21. This compound inhibits NF-κB activation in peripheral human T cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. This compound Inhibits NF-κB Activation in Peripheral Human T Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Quantification of Tacrolimus in Whole Blood using LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tacrolimus (also known as FK-506) is a potent macrolide lactone immunosuppressant widely used in organ transplantation to prevent rejection.[1] Due to its narrow therapeutic window and significant inter-individual pharmacokinetic variability, therapeutic drug monitoring (TDM) of this compound is crucial to ensure efficacy while minimizing toxicity, such as nephrotoxicity.[1][2] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for this compound quantification in whole blood, offering high specificity and sensitivity compared to immunoassay methods, which can be prone to cross-reactivity with metabolites.[1][3] This application note provides a detailed protocol for the quantification of this compound in whole blood using LC-MS/MS, along with performance characteristics.

Signaling Pathway of this compound